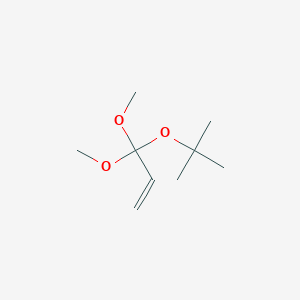
3-tert-Butoxy-3,3-dimethoxyprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butoxy-3,3-dimethoxyprop-1-ene is an organic compound with the molecular formula C9H18O3. It is characterized by the presence of a tert-butoxy group and two methoxy groups attached to a propene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-3,3-dimethoxyprop-1-ene typically involves the reaction of tert-butyl alcohol with 3,3-dimethoxypropene under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxy-3,3-dimethoxyprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-tert-Butoxy-3,3-dimethoxyprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-tert-Butoxy-3,3-dimethoxyprop-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butoxyprop-1-ene: Lacks the methoxy groups, leading to different reactivity and applications.
3,3-Dimethoxyprop-1-ene: Lacks the tert-butoxy group, affecting its chemical behavior and uses.
Uniqueness
3-tert-Butoxy-3,3-dimethoxyprop-1-ene is unique due to the combination of tert-butoxy and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
60935-20-8 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(1,1-dimethoxyprop-2-enoxy)-2-methylpropane |
InChI |
InChI=1S/C9H18O3/c1-7-9(10-5,11-6)12-8(2,3)4/h7H,1H2,2-6H3 |
InChI Key |
AODMILCLFUVOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(C=C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)




![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)



![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)


